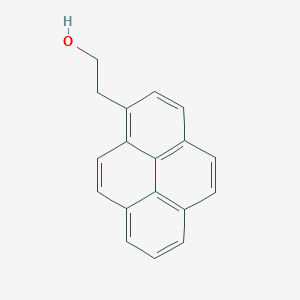

2-(Pyren-1-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

93654-96-7 |

|---|---|

Molecular Formula |

C18H14O |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

2-pyren-1-ylethanol |

InChI |

InChI=1S/C18H14O/c19-11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9,19H,10-11H2 |

InChI Key |

SQBQYJJJOFDXCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCO |

Origin of Product |

United States |

Elucidation of Advanced Photophysical Phenomena in 2 Pyren 1 Yl Ethan 1 Ol and Its Analogs

Fundamental Photoluminescence Characteristics and Excited State Behavior

The photophysical properties of pyrene (B120774) and its derivatives, including 2-(pyren-1-yl)ethan-1-ol, are distinguished by their notable fluorescence characteristics. mdpi.comresearchgate.net Pyrene itself is a prominent polycyclic aromatic hydrocarbon known for its strong emission in the visible spectrum, a long excited-state lifetime, and high thermal and photochemical stability. researchgate.net These inherent qualities make pyrene-based compounds, such as 2-(pyren-1-yl)ethan-1-ol, valuable subjects for photophysical studies. The excited state dynamics of these molecules can lead to various photoluminescence phenomena, including monomer emission, excimer formation, and emissions from locally excited (LE) and intramolecular charge transfer (ICT) states. researchgate.net The specific behavior observed is highly dependent on the molecular environment and concentration.

Analysis of Monomer Emission Profile

The monomer emission of pyrene derivatives is characterized by a structured fluorescence spectrum, typically observed in dilute solutions where intermolecular interactions are minimized. researchgate.net This emission originates from the locally excited singlet state (S₁) of an individual pyrene moiety. The fluorescence spectrum of the pyrene monomer typically displays distinct vibronic bands. mdpi.comnih.gov The relative intensities of these bands are particularly sensitive to the polarity of the surrounding solvent, a phenomenon that forms the basis of pyrene's utility as a fluorescent probe. mdpi.com

For instance, the emission spectrum of a pyrene monomer typically shows several prominent peaks. The intensity ratio of these peaks, often the first and third vibronic bands (I₁/I₃), is a well-established indicator of the micropolarity of the environment. In a nonpolar solvent, the I₁ band is less intense compared to the I₃ band, while in a polar solvent, the intensity of the I₁ band increases significantly. This sensitivity arises from the symmetry-forbidden nature of the S₀ → S₁ transition, which gains intensity in the presence of a polar solvent that distorts the symmetry of the excited state.

While specific data for 2-(pyren-1-yl)ethan-1-ol's monomer emission profile requires direct experimental measurement, the general characteristics can be inferred from the extensive studies on other pyrene derivatives. The presence of the ethanol (B145695) substituent is expected to have a minor effect on the position of the monomer emission bands compared to unsubstituted pyrene, but it can influence the molecule's interaction with its environment.

Solvatochromic Behavior and Environmental Sensitivity of Pyrene-1-ylethanol Derivatives

The solvatochromic behavior of pyrene and its derivatives refers to the change in their absorption and, more significantly, their emission spectra with the polarity of the solvent. worktribe.comnih.gov This environmental sensitivity is a key feature of their photophysics. mdpi.com For pyrene-1-ylethanol derivatives, the hydroxyl group can engage in hydrogen bonding with protic solvents, further influencing their photophysical response.

The fluorescence of pyrene derivatives is highly sensitive to solvent polarity, which can alter the relative intensities of the vibronic bands in the monomer emission. mdpi.com In some pyrene derivatives, particularly those with electron-donating and electron-accepting groups (push-pull systems), a significant red-shift in the emission maximum is observed with increasing solvent polarity. rsc.org This is often attributed to the stabilization of a more polar excited state, such as a twisted intramolecular charge transfer (TICT) state, in polar solvents. worktribe.com For example, some pyrene-based compounds exhibit a shift in emission color from green in non-polar solvents to orange-red in polar solvents, accompanied by a significant red-shift in the emission wavelength. worktribe.com

The table below illustrates the solvatochromic shift observed in a pyrene derivative, showcasing the change in emission wavelength with solvent polarity.

| Solvent | Polarity (ET(30)) | Emission Maximum (λem) |

| Cyclohexane | 31.2 | ~385 nm |

| Toluene | 33.9 | ~390 nm |

| Dichloromethane | 41.1 | ~410 nm |

| Acetone | 42.2 | ~425 nm |

| Acetonitrile | 46.0 | ~430 nm |

| Dimethyl Sulfoxide (DMSO) | 45.1 | ~440 nm |

| Methanol | 55.5 | ~450 nm |

| Note: This table is a representative example based on the behavior of solvatochromic pyrene derivatives and may not represent the exact values for 2-(pyren-1-yl)ethan-1-ol. |

This sensitivity to the local environment makes pyrene-1-ylethanol derivatives potentially useful as fluorescent probes for studying the polarity of microenvironments in various systems, including biological membranes and polymer matrices. mdpi.com

Excimer Formation Dynamics and Spectroscopic Signatures of 2-(Pyren-1-yl)ethan-1-ol

A hallmark of pyrene and its derivatives is their ability to form excimers, which are excited-state dimers formed from the association of an excited monomer with a ground-state monomer. researchgate.netchemrxiv.org This phenomenon is highly dependent on the concentration and the spatial arrangement of the pyrene moieties. mdpi.comresearchgate.net The formation of an excimer is accompanied by a distinct and significant change in the fluorescence spectrum, providing a powerful tool for studying molecular proximity and aggregation. tus.ac.jpnih.gov

Mechanistic Investigations of Excited-State Dimerization

The formation of a pyrene excimer is a dynamic process that occurs in the excited state. chemrxiv.orgarxiv.org Upon photoexcitation, a pyrene monomer is promoted to its excited singlet state (Py). If this excited monomer collides with a ground-state pyrene molecule (Py) in a suitable orientation before it de-excites, they can form an excimer ((PyPy)). tus.ac.jpd-nb.info

The general mechanism can be described by the following kinetic scheme:

Excitation: Py + hν → Py*

Monomer Fluorescence: Py* → Py + hν' (structured emission)

Non-radiative Decay of Monomer: Py* → Py

Excimer Formation: Py* + Py ⇌ (PyPy)*

Excimer Fluorescence: (PyPy)* → 2Py + hν'' (broad, structureless, red-shifted emission)

Non-radiative Decay of Excimer: (PyPy)* → 2Py

Theoretical studies using time-dependent density functional theory (TD-DFT) have provided detailed insights into the conformational dynamics of pyrene excimer formation. chemrxiv.orgresearchgate.net These studies reveal that multiple stable excimer geometries can exist in the first excited state, with rapid structural reorganization towards the most stable conformer often dominating the photophysics. chemrxiv.org The formation of the excimer involves significant electronic and geometric rearrangement from the initial encounter complex. tus.ac.jpd-nb.info

Influence of Molecular Conformation and Intermolecular Distance on Excimer Properties

The properties of the pyrene excimer, including its emission energy and lifetime, are critically dependent on the relative conformation and intermolecular distance of the two pyrene units. mdpi.comresearchgate.net For efficient excimer formation, the two pyrene planes must be in close proximity, typically with an interplanar distance of around 3.4-3.7 Å, and have a significant degree of π-orbital overlap. tus.ac.jpnih.gov

The table below summarizes the relationship between intermolecular geometry and excimer characteristics based on computational and experimental studies of pyrene systems.

| Conformation | Interplanar Distance | Overlap | Emission Characteristics |

| Eclipsed | ~3.2 - 3.5 Å | High | Lowest energy, often dark or weakly emissive |

| Stacked-Twisted | ~3.3 - 3.6 Å | Moderate | Red-shifted, broad emission |

| T-shaped | > 4.0 Å | Low | Monomer-like or no excimer emission |

| Note: The values are generalized from studies on pyrene and its derivatives. |

Concentration-Dependent Excimer Emission and Aggregation Effects

The intensity of excimer emission is strongly dependent on the concentration of the pyrene derivative. mdpi.comresearchgate.net In very dilute solutions, monomer emission is dominant as the probability of an excited monomer encountering a ground-state monomer within its lifetime is low. As the concentration increases, the rate of bimolecular encounters increases, leading to a corresponding increase in the intensity of the excimer emission band and a decrease in the monomer emission intensity. nih.govrsc.org

This concentration-dependent behavior allows for the determination of the ratio of excimer to monomer fluorescence intensity (Iₑ/Iₘ), which can be used as a measure of the extent of aggregation or proximity of the pyrene units. scielo.br At very high concentrations or in the solid state, aggregation effects can become more complex, potentially leading to the formation of higher-order aggregates and quenching of the fluorescence. worktribe.com

The following table illustrates the typical trend of monomer and excimer emission intensities with increasing concentration of a pyrene derivative.

| Concentration (M) | Monomer Emission Intensity (Iₘ) | Excimer Emission Intensity (Iₑ) | Iₑ/Iₘ Ratio |

| 10⁻⁷ | High | Negligible | ~0 |

| 10⁻⁵ | Moderate | Low | Low |

| 10⁻⁴ | Low | Moderate | Moderate |

| 10⁻³ | Very Low | High | High |

| Note: This table represents a general trend and the exact values will vary for specific pyrene derivatives and solvent conditions. |

For 2-(pyren-1-yl)ethan-1-ol, the presence of the hydroxyl group may also influence aggregation through hydrogen bonding, potentially affecting the concentration at which excimer formation becomes significant.

Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) Processes in 2-(Pyren-1-yl)ethan-1-ol Systems

The photophysical behavior of pyrene-based systems, including 2-(Pyren-1-yl)ethan-1-ol and its analogs, is profoundly influenced by dynamic processes occurring in the excited state, namely Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET). ossila.com These processes are fundamental to the function of many pyrene derivatives as fluorescent probes and components in optoelectronic materials. mdpi.comnii.ac.jp

Pyrene itself is a polycyclic aromatic hydrocarbon that can act as a potent fluorophore. rsc.org Due to its electron-deficient nature, when a pyrene moiety is linked to an electron-donating group, the resulting molecule can exhibit ICT or PET upon photoexcitation. ossila.comrsc.org In such a donor-acceptor (D-A) or donor-π-bridge-acceptor (D-π-A) architecture, light absorption can promote an electron from the donor segment to the acceptor segment, creating a charge-separated state (D⁺-A⁻) with a significantly larger dipole moment than the ground state. ossila.comemerald.comresearchgate.net This charge transfer process plays a critical role in determining the photophysical properties of the molecule, including its luminescence efficiency. rsc.org

The ICT state is an excited electronic state where an electron is transferred between a donor and an acceptor region within the same molecule. ossila.com This can lead to dual emission characteristics: a higher-energy band corresponding to the locally excited (LE) state, where the excitation is confined to a specific part of the molecule (like the pyrene core), and a lower-energy, red-shifted band from the ICT state. ossila.com In some systems, particularly where the donor and acceptor units are connected by a single bond, a structural change can accompany the ICT, a process known as Twisted Intramolecular Charge Transfer (TICT). ossila.comrsc.org This twisting can stabilize the charge-separated state and often provides a non-radiative decay pathway, affecting the fluorescence quantum yield. ossila.comrsc.org

Photoinduced Electron Transfer (PET) is a similar process where an electron is transferred from a photoexcited donor to a ground-state acceptor (or vice versa). researchgate.net In the context of fluorescent sensors, PET is a common mechanism for signal transduction. For instance, a pyrene derivative might be designed where the fluorescence of the pyrene unit is initially "off" or quenched due to PET to or from a linked receptor moiety. rsc.org Upon binding of a specific analyte (like a metal ion) to the receptor, the electronic properties of the receptor are altered, which can inhibit the PET process. rsc.orgscirp.org This "inhibition of PET" restores the fluorescence of the pyrene, leading to a "turn-on" sensor response. rsc.orgscirp.org The efficiency of PET and ICT can be finely tuned by altering the solvent polarity, temperature, and the electronic nature of the donor and acceptor groups, allowing for the rational design of molecules with specific photophysical responses. researchgate.netscirp.orgnih.gov For example, the pyrene-o-carborane heterojunction exhibits efficient PET, which is enhanced by the ICT character of the system. nih.gov

Evaluation of Nonlinear Optical Properties of Pyrene-1-ylethanol Derivatives

Pyrene-1-ylethanol derivatives have garnered significant interest for their third-order nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, such as optical limiting and all-optical switching. mdpi.comnih.gov The extensive π-conjugated system of the pyrene core provides an excellent foundation for engineering materials with large NLO responses. mdpi.comnih.gov The introduction of donor-acceptor (D-A) or D-π-A structures can significantly enhance these properties by facilitating intramolecular charge transfer upon excitation. emerald.comnih.govworldscientific.com

The third-order NLO response of these materials is characterized by parameters such as the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂), which contribute to the third-order nonlinear susceptibility (χ⁽³⁾). emerald.commdpi.comworldscientific.com A key phenomenon observed in many pyrene derivatives is reverse saturable absorption (RSA), where the absorption of the material increases with increasing laser intensity. nih.govacs.org This property is highly desirable for optical limiting applications, which protect sensitive optical components from high-intensity laser damage. The RSA effect in these molecules often arises from a two-photon absorption-induced excited state absorption (TPA-ESA) mechanism. nih.gov

Research has shown that the NLO properties of pyrene derivatives can be systematically tuned. For example, modifying pyrene compounds with different electron-accepting groups through methods like click chemistry can alter the NLO response, even causing a transition from saturable absorption (absorption decreases with intensity) to reverse saturable absorption. mdpi.com Similarly, in D-π-A systems, changing the electron donor and acceptor groups allows for the modification of the NLO response. worldscientific.com Quantum chemical calculations have corroborated that the significant RSA observed in pyrenyl Schiff base derivatives stems from the large π-conjugated system and efficient intramolecular charge transfer. nih.gov A study on 2-(pyren-1-yl)-1,8-naphthyridine, a donor-acceptor derivative, reported a nonlinear absorption coefficient (β) of 9.0×10⁻¹⁴ m/W, demonstrating its potential for NLO devices. ciac.jl.cn

Table 1: Nonlinear Optical Properties of Selected Pyrene Derivatives

| Compound Type | Key NLO Property | Measurement Technique | Excitation Conditions | Key Finding | Reference |

|---|---|---|---|---|---|

| Pyrenyl Schiff Base Derivatives (B2, B3) | Reverse Saturable Absorption (RSA) | Z-scan | 532 nm (ns and ps pulses) | RSA originates from TPA-induced excited state absorption, enhanced by ICT. | nih.gov |

| Click-Modified Pyrene Derivatives | Transition from SA to RSA | Z-scan | 532 nm (ns pulses) | Click modification with TCNE/TCNQ improved the third-order NLO absorption coefficient. | mdpi.com |

| D-π-A Pyrene-Aldehyde Derivatives | High Third-Order Nonlinear Susceptibility (χ⁽³⁾) | Z-scan | Not specified | Showed significant nonlinear absorption and refraction, tunable by altering D/A groups. | worldscientific.com |

| 2-(Pyren-1-yl)-1,8-naphthyridine (PN) | Nonlinear Absorption (β = 9.0×10⁻¹⁴ m/W) | Z-scan | 532 nm (180 fs pulses) | Exhibited ultrafast third-order NLO response due to intramolecular electron transfer. | ciac.jl.cn |

Advanced Spectroscopic Characterization Techniques for Photophysical Studies

To fully understand the complex photophysical phenomena in 2-(pyren-1-yl)ethan-1-ol and its analogs, a suite of advanced spectroscopic techniques is employed. These methods provide detailed insights into excited-state dynamics, energy relaxation pathways, and structural changes that occur on timescales ranging from femtoseconds to nanoseconds.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique for monitoring molecular interactions and dynamics that occur in the picosecond to nanosecond time range. nih.gov It directly measures the decay of fluorescence intensity as a function of time following excitation by a short pulse of light. montana.edubmglabtech.com This allows for the determination of fluorescence lifetimes, which are sensitive to the molecule's local environment and quenching processes like PET and FRET. bmglabtech.comnih.gov

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy, also known as flash photolysis, is an indispensable tool for probing the properties and dynamics of short-lived excited states. rsc.org The technique involves exciting a sample with a short "pump" pulse and then monitoring the change in absorbance using a "probe" pulse at various time delays. This provides a spectrum of the transient species, such as singlet and triplet excited states, radicals, and ions. oup.comresearchgate.net

For pyrene systems, TA spectroscopy provides direct evidence for charge transfer processes. Upon photoexcitation of a D-A pyrene derivative, the TA spectrum can reveal the characteristic absorption bands of the pyrene radical cation and the acceptor radical anion, confirming the formation of a charge-separated state. researchgate.net This technique has been used to track the transition from an initial locally excited (LE) state to a charge transfer (CT) state. acs.orgfigshare.com Furthermore, TA spectroscopy can follow the entire relaxation cascade of an excited pyrene molecule. Studies with high temporal resolution (femtoseconds) have mapped the ultrafast depopulation of higher excited states through conical intersections, internal conversion to the lowest excited state, and subsequent vibrational cooling. acs.orgnih.gov

Two-Dimensional Electronic Spectroscopy

Two-dimensional electronic spectroscopy (2DES) is a sophisticated nonlinear technique that provides unparalleled detail about electronic structure, couplings, and dynamics in molecular systems. researchgate.net By correlating the excitation frequencies with the detection frequencies after a specific waiting time, a 2D map is generated that reveals couplings between electronic states, energy transfer pathways, and coherent phenomena that are averaged out in conventional 1D spectra. researchgate.netresearchgate.net

Pyrene has served as a critical test case for developing and applying 2DES in the deep-ultraviolet range. acs.orgnih.gov By employing 2DES with extremely short laser pulses (as short as 6 fs), researchers have been able to determine the complete relaxation dynamics of pyrene from its second bright excited state. acs.orgnih.gov The 2D spectra provided detailed information on multiple lifetimes associated with the molecule passing through a cascade of electronic states via conical intersections, ultimately populating the long-lived lowest excited state. acs.orgnih.gov The technique can distinguish between different de-excitation pathways and reveal how the efficiency of population transfer depends on the specific vibrational modes excited. nih.gov

Z-scan Technology for Nonlinear Optical Characterization

The Z-scan technique is a simple yet powerful experimental method used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials. mdpi.comnih.gov The setup involves translating a sample along the propagation axis (the z-axis) through the focal point of a focused laser beam and measuring the transmitted light intensity. mdpi.com

There are two primary modes of Z-scan measurements:

Open-Aperture Z-scan : In this configuration, the entire transmitted beam is collected by a detector. This measurement is sensitive only to changes in absorption. A dip in transmittance at the focal point indicates reverse saturable absorption (RSA), while a peak indicates saturable absorption (SA). This directly yields the nonlinear absorption coefficient, β. mdpi.com

Closed-Aperture Z-scan : Here, an aperture is placed before the detector, blocking the outer part of the beam. This makes the measurement sensitive to changes in the beam's spatial profile caused by nonlinear refraction (self-focusing or self-defocusing). The resulting trace of a peak followed by a valley (or vice versa) allows for the determination of the sign and magnitude of the nonlinear refractive index, n₂. mdpi.com

The Z-scan technique is the standard method for characterizing the third-order NLO properties of pyrene derivatives. emerald.commdpi.comnih.govworldscientific.com It has been instrumental in demonstrating the strong RSA of pyrenyl Schiff bases and the ability to switch the NLO response of pyrene compounds through chemical modification. mdpi.comnih.gov From the measured β and n₂, the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated, providing a comprehensive characterization of the material's NLO response. emerald.comworldscientific.com

Supramolecular Organization and Intermolecular Interactions of 2 Pyren 1 Yl Ethan 1 Ol Derivatives

Role of the Ethan-1-ol Functionality in Directing Self-Assembly

The self-assembly of 2-(pyren-1-yl)ethan-1-ol derivatives is a process governed by a delicate balance of intermolecular forces. The ethan-1-ol group, in particular, plays a pivotal role in orchestrating the formation of ordered supramolecular structures through its capacity for hydrogen bonding, which complements the inherent tendency of the pyrene (B120774) moieties to engage in π-π stacking interactions.

Investigation of Hydrogen Bonding Interactions

In studies of related pyrene-based systems, such as pyrene-appended glucono gelators, hydrogen bonding between amide groups has been identified as a crucial factor, in conjunction with π-π stacking, for the formation of lamellar structures which serve as basic building blocks for more complex morphologies. rsc.org Similarly, research on other organic gelators has shown that the absence of free hydroxyl stretching vibrations in infrared spectra is indicative of the group's participation in hydrogen-bonded networks. csic.es The introduction of amide functionalities into pyrene derivatives has also been shown to facilitate hydrogen bonding, which can overcome the spatial resistance of bulky side groups and promote ordered assembly. mdpi.com

The strength and geometry of these hydrogen bonds can be influenced by the molecular environment, including the solvent and the presence of other functional groups. In some systems, triflate anions have been observed to participate in and extend hydrogen-bonding networks in organoplatinum(II) metallacycles featuring pyrene units, highlighting the versatility of these interactions in constructing complex 3D supramolecular frameworks. nih.gov

Analysis of π-π Stacking Interactions in Organized Systems

The large, planar, and electron-rich nature of the pyrene core makes it highly susceptible to π-π stacking interactions. mdpi.com These interactions are a dominant force in the self-assembly of 2-(pyren-1-yl)ethan-1-ol derivatives, often working in concert with hydrogen bonding to create stable, organized systems. rsc.org The extent and geometry of π-π stacking can significantly influence the photophysical properties of the resulting assemblies, particularly their fluorescence emission.

Strong π-π stacking interactions can lead to the formation of pyrene agglomerates. researchgate.net This aggregation can result in the formation of excimers, which are excited-state dimers that exhibit a characteristic red-shifted and broad fluorescence emission compared to the monomeric pyrene emission. The intensity of this excimer emission is often used as a probe for the proximity and parallel arrangement of pyrene units within an assembly. For instance, in co-assembled supramolecular gels of pyrene derivatives, an increase in pyrene-excimer emission signals the interaction between different pyrene-containing molecules. nih.govmdpi.com

Formation and Characterization of Supramolecular Aggregates and Gels

The synergistic action of hydrogen bonding and π-π stacking in 2-(pyren-1-yl)ethan-1-ol and its derivatives drives the formation of a variety of supramolecular aggregates, most notably organogels. rsc.orgnih.gov These gels consist of a three-dimensional network of self-assembled gelator molecules that immobilize the solvent, leading to a semi-solid material.

The morphology of these supramolecular structures is highly dependent on the molecular design of the gelator and the conditions of gelation. For example, pyrene-appended glucono gelators have been shown to self-assemble into different nanostructures depending on the length of the alkyl spacer between the pyrene and glucono moieties. A shorter spacer promotes well-defined π-π stacking, leading to the formation of nanotubes, while a longer spacer results in more disordered packing and the formation of nanofibers. rsc.org

The characterization of these aggregates and gels often involves a combination of microscopic and spectroscopic techniques.

Scanning Electron Microscopy (SEM) is used to visualize the morphology of the gel network, revealing structures such as nanofibers, nanotubes, and porous networks. nih.govmdpi.com

Fluorescence Spectroscopy is a powerful tool for probing the local environment of the pyrene units. The ratio of excimer to monomer emission provides information about the degree of π-π stacking and the proximity of the pyrene moieties within the assembled structure. nih.govresearchgate.net

Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy can confirm the presence and role of hydrogen bonding in the gel state. csic.es

The rheological properties of these gels, which describe their flow and deformation characteristics, can also be tuned. In co-assembled systems, introducing a more flexible component can enhance the nanoscale flexibility of the supramolecular packing, leading to improved mechanical strength of the resulting gel. nih.govmdpi.com

| Pyrene Derivative System | Key Intermolecular Forces | Resulting Supramolecular Structure | Characterization Techniques |

| Pyrene-appended glucono gelators | Hydrogen bonding, π-π stacking | Nanotubes or nanofibers (spacer-dependent) | SEM, Circular Dichroism, Fluorescence Spectroscopy |

| Co-assembled pyrene derivatives | π-π stacking, van der Waals forces | Spherical nanoparticles to 3D network nanofibers | SEM, Fluorescence Spectroscopy, Rheology |

Surface Adsorption and Interfacial Behavior of Pyrene-1-ylethanol Derivatives

The amphiphilic nature of 2-(pyren-1-yl)ethan-1-ol derivatives, with a hydrophobic pyrene group and a hydrophilic ethanol (B145695) tail, suggests a strong tendency to adsorb at interfaces. This behavior is critical for applications in surface modification, sensing, and the creation of patterned surfaces. The adsorption process is typically driven by a combination of hydrophobic interactions and specific interactions between the functional groups and the surface.

While specific studies on the surface adsorption of 2-(pyren-1-yl)ethan-1-ol are limited, the behavior of pyrene and its derivatives provides significant insights. Pyrene itself exhibits strong adsorption to a variety of surfaces, including soils and carbon nanotubes, driven by its hydrophobicity and capacity for π-π interactions with the surface material. nih.gov The adsorption of pyrene-like molecules can often be described by models such as the Langmuir isotherm, which suggests the formation of a monolayer on the adsorbent surface. researchgate.netmdpi.com

For derivatives like 2-(pyren-1-yl)ethan-1-ol, the hydroxyl group would play a key role in the interfacial behavior. On hydrophilic surfaces (e.g., glass, metal oxides), the hydroxyl group could form hydrogen bonds with the surface, leading to an orientation where the pyrene moiety is directed away from the surface. Conversely, on hydrophobic surfaces, the adsorption would likely be dominated by the pyrene group, with the ethanol functionality extending into the more polar phase.

Applications of 2 Pyren 1 Yl Ethan 1 Ol in Advanced Functional Materials and Molecular Probes

Organic Electronics and Optoelectronic Devices Based on Pyrene (B120774) Alcohol Derivatives

Derivatives of 2-(Pyren-1-yl)ethan-1-ol are increasingly utilized in the fabrication of organic electronic and optoelectronic devices. uky.edu The pyrene core serves as an excellent chromophore and charge-transporting unit, making these materials suitable for a variety of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). uky.eduresearchgate.net

Application in Organic Light-Emitting Diodes (OLEDs)

Pyrene derivatives are well-suited for use in OLEDs due to their high fluorescence efficiency and ability to form excimers, which can be harnessed to tune emission colors. mdpi.com While single-core chromophores like pyrene are effective, their planar nature can lead to intermolecular packing and excimer formation in the solid state, which may reduce electroluminescence efficiency and color purity. mdpi.com To address this, bulky side groups are often incorporated to control intermolecular interactions. mdpi.com

Recent research has focused on developing novel blue-emitting materials for OLEDs by incorporating pyrene into dual-core structures. For instance, two new blue-emitting materials, 2-(4-(6-(anthracen-9-yl)pyren-1-yl)phenyl)-4,5-diphenyloxazole (AP-TPO) and 4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole (TPO-AP), were synthesized. mdpi.com These compounds were designed to investigate the influence of the substitution position on the photophysical, thermal, and electroluminescent properties. mdpi.com

In another study, phenylamine phenanthroimidazole based bipolar compounds with a donor-acceptor architecture, DDPPPA and DDPBA, were synthesized with highly fluorescent pyrene moieties at the C6- and C9-positions. rsc.org These modifications enhanced the thermal, photochemical, and electroluminescent properties. When used as blue emitters in non-doped OLEDs, they exhibited high performance. rsc.org

Table 1: Performance of OLEDs based on Pyrene Derivatives

| Emitting Layer | Maximum External Quantum Efficiency (ηex) | Maximum Current Efficiency (ηc) | Maximum Power Efficiency (ηp) | Emission Color |

|---|---|---|---|---|

| DDPPPA | 5.7% | 10.5 cd A⁻¹ | 8.3 lm W⁻¹ | Deep-blue |

Data sourced from a study on phenylamine phenanthroimidazole based bipolar compounds. rsc.org

Integration into Organic Field-Effect Transistors (OFETs)

The charge carrier transporting capabilities of pyrene have led to its application in OFETs. uky.edu Pyrene derivatives have been employed as the semiconducting material in various types of OFETs, including p-type and ambipolar devices. uky.edu The performance of pyrene-based OFETs is often influenced by the molecular packing in the solid state. mpg.de

For instance, asymmetric pyrene derivatives have been investigated for their use in bottom gate, top contact OFETs. rsc.org In these devices, a heavily doped silicon wafer with a thermally grown silicon dioxide layer serves as the substrate. rsc.org To minimize interface trapping, the silicon dioxide surface is often modified with hexamethyldisilazane (B44280) (HMDS). rsc.org

Research on 2-positional pyrene end-capped oligothiophenes, such as BPy2T, has shown promising results. researchgate.net A single crystal OFET based on BPy2T exhibited a high hole mobility of 3.3 cm² V⁻¹ s⁻¹ and a photoluminescence efficiency of 32% in the crystalline state, emitting green light. researchgate.net

Role in Organic Photovoltaics (OPVs)

Pyrene-based materials are also being explored for their potential in organic photovoltaics (OPVs). uky.eduwhiterose.ac.uk Their broad absorption spectra and good charge-transporting properties make them suitable candidates for use as donor or acceptor materials in the active layer of solar cells. whiterose.ac.ukrsc.org The efficiency of OPVs is highly dependent on the energy levels and morphology of the active layer components. nih.gov

Recent advancements in non-fullerene acceptors (NFAs) have significantly improved the performance and stability of OPVs. 1-material.com Pyrene-based donor-acceptor conjugated polymers have been synthesized and investigated for their suitability in bulk heterojunction solar cells, with PC70BM often used as the electron acceptor. whiterose.ac.uk The power conversion efficiencies of these devices have been reported to range from 0.33% to 2.06%, with optical band gaps between 1.76 and 2.06 eV. whiterose.ac.uk

A synergistic strategy involving hybrid central substitution on acceptors with electron-donating methyl/methoxy groups and electron-withdrawing bromine has been developed to achieve near-infrared (NIR) absorption while promoting favorable molecular packing. rsc.org Single-crystal analysis of one such acceptor, CH29, revealed beneficial OC–H⋯S non-covalent interactions and entanglement of alkyl chains. rsc.org An OSC fabricated with CH29 achieved an impressive open-circuit voltage of 884 mV and a short-circuit current density of 28.30 mA cm⁻² with a narrow optical bandgap of approximately 1.33 eV. rsc.org

Fluorescent Sensing Platforms Utilizing 2-(Pyren-1-yl)ethan-1-ol

The inherent fluorescence of the pyrene unit makes 2-(Pyren-1-yl)ethan-1-ol an excellent platform for the development of fluorescent sensors. By attaching specific recognition moieties to the pyrene core, researchers can design chemosensors that exhibit changes in their fluorescence properties upon binding to a target analyte. rsc.orgresearchgate.net

Design Principles for Pyrene-Based Chemosensors

The design of pyrene-based chemosensors often relies on modulating the photophysical processes of the pyrene fluorophore. scispace.com Key mechanisms include:

Photoinduced Electron Transfer (PET): In the "off" state, a nearby electron-rich group can quench the pyrene fluorescence through PET. Upon binding to an analyte, this quenching can be inhibited, leading to a "turn-on" fluorescence response. researchgate.netnih.gov

Excimer/Monomer Switching: The formation of pyrene excimers, which have a characteristic broad and red-shifted emission compared to the monomer, can be influenced by the presence of an analyte. rsc.org This allows for ratiometric sensing.

Intramolecular Charge Transfer (ICT): The electronic properties of the pyrene system can be altered upon analyte binding, leading to shifts in the emission wavelength. scispace.com

Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion can rigidify the sensor's structure, reducing non-radiative decay pathways and enhancing fluorescence. mdpi.com

The choice of the recognition unit is crucial for the selectivity of the sensor. For metal ion detection, ligands containing nitrogen and oxygen donor atoms are commonly employed. scispace.comnanochemres.org

Detection of Specific Metal Ions (e.g., Zn²⁺, Al³⁺, Mn²⁺, Fe³⁺)

Pyrene-based fluorescent sensors have been successfully developed for the selective detection of various metal ions.

Zinc (Zn²⁺): A simple pyrene-based triazole receptor has been shown to self-assemble in the presence of ZnCl₂ in a 2:1 ratio, resulting in a strong excimer signal at 410 nm. nih.govresearchgate.net This "molecular butterfly" structure is supported by DFT calculations and 2D NMR. nih.govresearchgate.net

Aluminum (Al³⁺): A novel "turn-on" fluorescent probe, dimethyl 5-((pyren-1-ylmethylene)amino)isophthalate (PAI), was designed for the specific recognition of Al³⁺. researchgate.netnih.gov The probe is initially non-fluorescent due to a PET process. The addition of Al³⁺ leads to the breakage of the carbon-nitrogen double bond, disrupting the PET and resulting in enhanced fluorescence. researchgate.netnih.gov The detection limit was calculated to be 3.07 × 10⁻⁸ M. researchgate.netnih.gov Another chiral pyrene-based sensor demonstrated the detection of Al³⁺ through an excimer-to-monomer switching mechanism. rsc.org

Manganese (Mn²⁺): A "turn-on" fluorescent sensor for Mn(II) ions was developed by functionalizing graphene nanosheets with 1,2-bis-(2-pyren-1-ylmethylamino-ethoxy) ethane (B1197151) (NPEY) via π-π stacking. nih.gov This sensor showed good selectivity toward Mn²⁺ with a detection limit of 4.6 × 10⁻⁵ M and was effective both in vitro and in living cells. nih.gov

Iron (Fe³⁺): A highly selective and sensitive fluorescent sensor based on a pyrene derivative, 2-(pyrene-2-yl)-1-(pyren-2-ylmethyl)-1H-benzo[d]imidazole (PEBD), was synthesized for Fe³⁺ sensing in a DMSO/water medium. nih.gov This sensor exhibits fluorescence quenching in the presence of Fe³⁺ and has a detection limit of 1.81 µM, which is below the acceptable value of Fe³⁺ in drinking water according to the US Environmental Protection Agency. nih.govresearchgate.net The sensor's selectivity was confirmed in the presence of 14 other metal ions. nih.govresearchgate.net Another study reported two new water-soluble pyrene-based "turn-off" sensors, APTS and APSS, for the detection of Fe³⁺ in neat aqueous samples with detection limits in the nanomolar range. chemrxiv.org

Table 2: Pyrene-Based Fluorescent Sensors for Metal Ion Detection

| Sensor | Target Ion | Detection Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Pyrene-triazole receptor | Zn²⁺ | Excimer formation | - | nih.govresearchgate.net |

| PAI | Al³⁺ | PET inhibition | 3.07 × 10⁻⁸ M | researchgate.netnih.gov |

| Chiral pyrene sensor | Al³⁺ | Excimer-to-monomer switching | - | rsc.org |

| NPEY-Graphene | Mn²⁺ | "Turn-on" fluorescence | 4.6 × 10⁻⁵ M | nih.gov |

| PEBD | Fe³⁺ | Fluorescence quenching | 1.81 µM | nih.govresearchgate.net |

| APTS | Fe³⁺ | "Turn-off" fluorescence | 45.6 nM | chemrxiv.org |

Detection of Anions and Small Molecules (e.g., hydrazine (B178648), hydrogen sulfide (B99878), nitroaromatics)

The electron-rich pyrene core is an excellent scaffold for developing fluorescent chemosensors for various environmentally and biologically significant small molecules and anions. By modifying the pyrene structure, researchers have created sensors that exhibit high selectivity and sensitivity.

Hydrazine (N₂H₄): Hydrazine is a highly toxic and reactive industrial chemical. nih.govrsc.org Fluorescent probes based on pyrene derivatives have been developed for its detection. For instance, a sensor synthesized from 2-(pyren-1-ylmethylene)malononitrile (PMM) demonstrates the ability to detect and differentiate hydrazine. The detection mechanism involves a 1,4-addition reaction between hydrazine and the PMM probe, leading to the formation of a new product (an azine) with a distinct fluorescence profile. This reaction causes a ratiometric shift in fluorescence, with a new emission peak appearing around 458 nm, allowing for quantitative detection of hydrazine in various media, including its vapor form. nih.gov

Hydrogen Sulfide (H₂S): Hydrogen sulfide is another toxic gas that poses risks to human health. nih.gov Pyrene-based sensors can effectively detect H₂S. The same PMM probe used for hydrazine can also identify H₂S, but through a different reaction pathway that produces a different fluorescent signature. The reaction with H₂S results in a ratiometric response characterized by an increase in the pyrene monomer emission and a decrease in a longer wavelength emission band. This distinct response allows for the discrimination between hydrazine and hydrogen sulfide. nih.gov Such sensors have been successfully applied to quantify H₂S in solution and even in human blood serum. nih.gov

Nitroaromatics: Nitroaromatic compounds (NACs) are primary components of many commercial explosives, and their detection is crucial for security and environmental monitoring. rsc.orgrsc.org The electron-deficient nature of NACs allows them to interact with electron-rich pyrene derivatives, leading to fluorescence quenching. rsc.orgmdpi.com This interaction, often driven by π-π stacking, forms the basis for "turn-off" sensing. researchgate.net Pyrene-based fluorescent polymers and nanoaggregates have shown high sensitivity for detecting nitroaromatics like 2,4,6-trinitrophenol (picric acid) and 2,4,6-trinitrotoluene (B92697) (TNT), with some sensors achieving detection limits in the nanomolar range. rsc.orgrsc.orgresearchgate.net

| Analyte | Pyrene-Based Probe Example | Detection Principle | Observed Response | Significance |

|---|---|---|---|---|

| Hydrazine (N₂H₄) | 2-(pyren-1-ylmethylene)malononitrile (PMM) | 1,4-addition reaction forming an azine | Ratiometric fluorescence change; new peak at 458 nm nih.gov | Detection in solution and vapor phase. nih.gov |

| Hydrogen Sulfide (H₂S) | 2-(pyren-1-ylmethylene)malononitrile (PMM) | 1,4-addition reaction with a different pathway | Ratiometric fluorescence change; increase in monomer emission nih.gov | Discrimination from hydrazine; detection in blood serum. nih.gov |

| Nitroaromatics (e.g., Picric Acid) | Pyrene excimer nanoaggregates | Fluorescence quenching via energy/electron transfer | "Turn-off" fluorescence response researchgate.net | High sensitivity (nM detection limit) for explosive detection. rsc.orgresearchgate.net |

Mechanistic Basis of Sensing: Excimer Modulation, ICT/PET, CHEF (Chelation-Enhanced Fluorescence)

The sensing capabilities of pyrene-based probes are governed by several key photophysical mechanisms that translate a molecular recognition event into a measurable optical signal.

Excimer Modulation: A hallmark of the pyrene fluorophore is its ability to form an excimer (excited-state dimer) when two pyrene units are in close proximity (less than 1 nm). nih.gov Monomeric pyrene fluoresces in the 370-420 nm range, while the excimer emits at a significantly longer, red-shifted wavelength (450-550 nm). nih.govmdpi.com This distinct spectral shift is a powerful tool for ratiometric sensing. mdpi.comacs.org The binding of an analyte can either induce the formation of an excimer by bringing two pyrene moieties together or disrupt a pre-formed excimer by forcing them apart. nih.govtandfonline.com This "on" or "off" switching of the excimer emission provides a clear signal for the presence of the target analyte. mdpi.commdpi.com

Intramolecular Charge Transfer (ICT) / Photoinduced Electron Transfer (PET): Many pyrene-based sensors are designed as donor-acceptor systems. scispace.com In a PET sensor, a recognition site (e.g., a nitrogen-containing chelator) is linked to the pyrene fluorophore. nycu.edu.tw In the "off" state, an electron is transferred from the recognition site to the photo-excited pyrene, quenching its fluorescence through a non-radiative pathway. scispace.comnycu.edu.tw When the target analyte (like a metal ion) binds to the recognition site, it lowers the energy of the donor's orbital, inhibiting the PET process. scispace.comtandfonline.com This blockage restores the fluorescence of the pyrene, resulting in a "turn-on" signal. nycu.edu.tw Similarly, ICT involves the transfer of charge across a conjugated system upon excitation, and analyte binding can modulate the efficiency of this process, causing a shift in the emission wavelength. mdpi.comrsc.org

Chelation-Enhanced Fluorescence (CHEF): CHEF is a specific manifestation of the PET mechanism, commonly observed in sensors for metal ions. scispace.com The sensor molecule typically consists of a fluorophore (pyrene) and a chelating unit that binds to metal ions. acs.org In the absence of the metal ion, the fluorescence is quenched due to PET from the chelator to the excited pyrene. tandfonline.commdpi.com Upon chelation with a metal ion, the electron-donating ability of the chelator is suppressed, which blocks the PET pathway and "turns on" the fluorescence. scispace.comtandfonline.comacs.org This results in a significant enhancement of the emission intensity, providing a sensitive detection method for various cations. acs.org

| Mechanism | Description | Typical Signal Output | Example Application |

|---|---|---|---|

| Excimer Modulation | Analyte binding alters the distance between two pyrene units, affecting excimer formation. nih.gov | Ratiometric change between monomer (∼400 nm) and excimer (∼480 nm) emission. mdpi.comacs.org | Detection of metal ions, heparin, and nucleic acids. acs.orgnih.govtandfonline.com |

| ICT/PET | Analyte interaction modulates the transfer of an electron (PET) or charge (ICT) from a recognition unit to the excited pyrene. scispace.comrsc.org | Fluorescence "turn-on" or "turn-off" upon analyte binding. nycu.edu.tw | Sensing of metal ions, pH, and nitroaromatics. mdpi.comnycu.edu.twrsc.org |

| CHEF | A specific type of PET inhibition where metal ion chelation blocks the quenching pathway. scispace.comacs.org | Significant fluorescence enhancement ("turn-on"). mdpi.com | Highly sensitive detection of metal cations like Cu²⁺, Zn²⁺, and Al³⁺. nycu.edu.twacs.org |

Bioimaging and Biological Probe Development with Pyrene Alcohol Derivatives

The favorable photophysical properties, low cytotoxicity, and excellent cell permeability of pyrene derivatives make them highly suitable for developing probes for biological imaging and sensing. rsc.orgnih.gov

Pyrene-based fluorescent probes have been successfully employed for imaging and tracking within living cells. mdpi.com These probes can be designed to be responsive to specific intracellular parameters or analytes. For example, derivatives have been created to visualize changes in pH and the concentration of specific ions like Cu²⁺ within cells such as HeLa and HepG2. acs.orgrsc.orgnih.govmdpi.com The ability of these probes to provide a "turn-on" or ratiometric fluorescent response upon interaction with their target allows for clear visualization against the complex background of the cellular environment. nih.govmdpi.com Furthermore, the aggregation-induced emission (AIE) properties of some pyrene derivatives are particularly advantageous for bioimaging, as they become highly fluorescent in the aggregated state within cellular compartments, leading to bright, stable signals. researchgate.netmdpi.com

Beyond static imaging, pyrene-based probes are powerful tools for studying the dynamics of biological systems. The sensitivity of pyrene's monomer-excimer emission to distance and local environment has been exploited to monitor dynamic processes. mdpi.com Probes incorporating two pyrene units have been used to study the conformational changes and folding of proteins and nucleic acids. nih.govnih.gov For instance, a change in the structure of a biomolecule can alter the distance between the tethered pyrene units, leading to a measurable change in the ratio of monomer to excimer fluorescence. acs.orgnih.gov This allows for real-time monitoring of biological events such as enzyme activity, protein-protein interactions, and DNA hybridization. mdpi.commdpi.com

Other Potential Material Science Applications (e.g., precursors for Metal-Organic Frameworks, photocatalysis)

The applications of 2-(pyren-1-yl)ethan-1-ol and its derivatives extend into broader material science, particularly in the synthesis of porous materials and photocatalysts.

Precursors for Metal-Organic Frameworks (MOFs): Pyrene's rigid, planar, and aromatic structure makes it an excellent building block for the organic linkers used in constructing Metal-Organic Frameworks (MOFs). rsc.org Carboxylic acid derivatives of pyrene, which can be synthesized from pyrene alcohol precursors, are commonly used as ligands that coordinate with metal ions to form highly porous, crystalline structures. nih.govjte.edu.vn These pyrene-based MOFs exhibit unique properties stemming from the pyrene units, including luminescence and high surface area. rsc.orgjte.edu.vn They have shown significant promise in applications such as gas storage and separation, chemical sensing, and heterogeneous catalysis. rsc.orgnih.gov

Computational and Theoretical Investigations of 2 Pyren 1 Yl Ethan 1 Ol

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and its time-dependent extension, TD-DFT, are quantum mechanical modeling methods used to investigate the electronic structure and excited-state properties of molecules. researchgate.netmdpi.com These calculations are fundamental in predicting geometries, orbital energies, and electronic transition spectra, providing a theoretical basis for the photophysical characteristics of 2-(Pyren-1-yl)ethan-1-ol. researchgate.netredalyc.org

The electronic properties of 2-(Pyren-1-yl)ethan-1-ol are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. ajchem-a.commaterialsciencejournal.org

In 2-(Pyren-1-yl)ethan-1-ol, the HOMO and LUMO are expected to be primarily localized on the pyrene (B120774) ring, characteristic of π-conjugated systems. The HOMO is typically a π-bonding orbital, while the LUMO is a π*-antibonding orbital. The ethan-1-ol substituent (-CH₂CH₂OH) is generally considered an electron-donating group, which can influence the energy levels of the FMOs. DFT calculations are employed to precisely determine these energies and visualize the orbital distributions. dergipark.org.tr For the parent pyrene molecule, the HOMO-LUMO gap is calculated to be approximately 3.78 eV. researchgate.net The introduction of substituents alters this gap, which in turn affects the molecule's electronic and optical properties. A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and a red-shift in the absorption spectrum. materialsciencejournal.orgphyschemres.org

Theoretical studies on related pyrene derivatives illustrate the typical range of these values.

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Pyrene | B3LYP/6-311++G(d,p) | -5.79 | -2.01 | 3.78 | researchgate.net |

| (E)-1-(4′-bromo-[1,1′-biphenyl]-4-yl)-3-(pyren-1-yl)prop-2-en-1-one | B3LYP/6-311++G(d,p) | -6.01 | -2.58 | 3.43 | researchgate.net |

| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | -5.011 | -4.107 | 0.904 | physchemres.org |

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | PBE0/6-31+G(d,p) | -6.24 | -1.87 | 4.37 | redalyc.org |

TD-DFT is a primary computational tool for studying the excited states of molecules. researchgate.net It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-Visible spectroscopy, and oscillator strengths, which relate to the intensity of the absorption bands. redalyc.org For 2-(Pyren-1-yl)ethan-1-ol, the electronic transitions are predominantly π → π* transitions within the pyrene chromophore.

Computational analyses can predict the nature of these transitions, such as whether they are localized on the pyrene moiety (Locally Excited, LE state) or involve charge transfer (Intramolecular Charge Transfer, ICT) from the substituent to the pyrene ring. rsc.org While the ethan-1-ol group is a weak donor, its influence on the excited state can still be evaluated. The analysis of one-electron transition density matrices and natural transition orbitals (NTOs) helps to characterize the nature of the excited states (e.g., LE, CT). rsc.org

The correlation between TD-DFT calculations and experimental spectra is crucial for validating the computational methodology. redalyc.org For instance, calculations performed in different solvents, using models like the Polarizable Continuum Model (PCM), can predict solvatochromic shifts, which describe how the absorption and emission spectra change with solvent polarity. redalyc.orgresearchgate.net Studies on similar chromophores show that TD-DFT can accurately reproduce experimental absorption spectra, assigning specific electronic transitions to the observed bands. redalyc.orgrsc.org The lowest energy singlet excited state (S₁) is often of key interest, as fluorescence typically occurs from this state. Its character, whether LE or ICT, determines the photophysical properties like fluorescence quantum yield and lifetime. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations for Self-Assembly and Aggregation Phenomena

The amphiphilic nature of 2-(Pyren-1-yl)ethan-1-ol, with its large hydrophobic pyrene head and a small hydrophilic hydroxyl tail, makes it prone to self-assembly and aggregation in solution, particularly in aqueous environments. Molecular dynamics (MD) simulations are a powerful computational technique to study these dynamic processes at the molecular level. rsc.orgaps.org

MD simulations model the time evolution of a system of atoms and molecules by numerically solving Newton's equations of motion. nih.gov For 2-(Pyren-1-yl)ethan-1-ol, simulations would typically start with molecules randomly distributed in a simulation box filled with solvent molecules. rsc.orgbiorxiv.org Over the course of the simulation, the hydrophobic pyrene units would tend to minimize contact with water, driving them to aggregate, while the hydroxyl groups would remain exposed to the solvent. This process can lead to the formation of various structures, such as micelles or other aggregates. mdpi.com

Key analyses from MD simulations include:

Cluster Analysis: Tracking the number and size of aggregates over time to understand the kinetics of aggregation. biorxiv.orgmdpi.com

Structural Properties: Calculating parameters like the radius of gyration and shape factors to characterize the size and geometry (e.g., spherical, oblate) of the resulting aggregates. mdpi.com

Interaction Energies: Quantifying the non-covalent interactions (e.g., van der Waals, electrostatic) that stabilize the aggregates. The π-π stacking between pyrene rings is a dominant stabilizing force.

Solvent Accessible Surface Area (SASA): Measuring the exposure of hydrophobic and hydrophilic parts of the molecule to the solvent to confirm the driving forces for assembly. mdpi.com

By using all-atom force fields, MD simulations provide detailed insights into the specific intermolecular contacts and orientations within the aggregates, revealing how the molecules pack together. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM methods offer a computationally efficient way to study chemical phenomena in large, complex systems. nih.govarxiv.org This approach partitions the system into two regions: a small, electronically important part treated with high-level quantum mechanics (QM), and the larger surrounding environment treated with computationally less expensive molecular mechanics (MM). uni-muenster.de

For a system involving 2-(Pyren-1-yl)ethan-1-ol, a QM/MM study could be designed to investigate a specific molecule's properties while embedded in a larger aggregate or solvent environment. For example:

The QM region would typically include the 2-(Pyren-1-yl)ethan-1-ol molecule, especially its pyrene chromophore, where electronic changes like excitation or reaction occur. uniovi.es

The MM region would consist of the surrounding solvent molecules and other 2-(Pyren-1-yl)ethan-1-ol molecules in the aggregate.

This methodology is particularly useful for studying how the environment affects the electronic properties of the chromophore. For instance, QM/MM can be used to calculate the shift in absorption spectra induced by the surrounding solvent or the electrostatic field from neighboring molecules in an aggregate, a phenomenon known as solvatochromism. uni-muenster.de The interaction between the QM and MM regions can be treated at different levels of theory, such as mechanical or electrostatic embedding, with the latter providing a more accurate description by polarizing the QM region's electron density. nih.gov

Correlation between Theoretical Predictions and Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. mdpi.com For 2-(Pyren-1-yl)ethan-1-ol, this involves comparing the results of DFT, TD-DFT, and MD simulations with spectroscopic and physical measurements.

| Property | Theoretical Method | Experimental Method | Finding/Correlation | Reference |

|---|---|---|---|---|

| UV-Vis Absorption Spectrum | TD-DFT | UV-Vis Spectroscopy | Calculated excitation energies and oscillator strengths show good agreement with experimental absorption maxima and intensities, allowing for the assignment of electronic transitions. | redalyc.orgphyschemres.org |

| Redox Potentials | DFT | Cyclic Voltammetry (CV) | DFT calculations can estimate the reduction potentials of pyrene-based molecules, which correlate well with experimentally measured values. | rsc.org |

| Vibrational Frequencies | DFT | FT-IR Spectroscopy | Calculated harmonic vibrational frequencies, when properly scaled, match well with experimental IR spectra, aiding in the assignment of vibrational modes. | materialsciencejournal.orgresearchgate.net |

| Self-Assembly Structure | MD Simulations | Scanning Tunneling Microscopy (STM), X-ray Scattering | MD simulations can predict the 2D or 3D packing and ordering of molecules, which can be compared with direct imaging or scattering data of self-assembled structures. | researchgate.netrsc.org |

The synergy between theory and experiment is powerful. Theoretical calculations can provide a detailed interpretation of experimental results, such as assigning peaks in a UV-Vis spectrum to specific electronic transitions. redalyc.org Conversely, experimental data are essential for benchmarking and refining computational models, ensuring their predictive accuracy. researchgate.netresearchgate.net For 2-(Pyren-1-yl)ethan-1-ol, a combined computational and experimental approach would yield the most comprehensive understanding of its chemical and physical properties.

Future Research Directions and Translational Perspectives for 2 Pyren 1 Yl Ethan 1 Ol

Development of Novel Synthetic Routes with Enhanced Regiochemical and Stereochemical Control

While the synthesis of 2-(Pyren-1-yl)ethan-1-ol is established, future research will necessitate the development of more advanced synthetic methodologies. The focus will be on achieving superior control over the placement of functional groups on the pyrene (B120774) ring (regiochemistry) and the three-dimensional arrangement of atoms (stereochemistry), particularly at the chiral center of the ethanol (B145695) side chain if further substituted.

Current synthetic strategies often result in mixtures of isomers or lack the precision to install substituents at specific locations on the pyrene core, which can be challenging due to the multiple reactive sites on the aromatic system. uky.edu Future synthetic routes will likely explore:

Catalytic Asymmetric Synthesis : Developing catalytic methods to produce enantiomerically pure forms of 2-(Pyren-1-yl)ethan-1-ol derivatives. This is crucial for applications in chiral recognition and for probing biological systems, where stereochemistry is paramount. sioc-journal.cn Strategies may adapt existing asymmetric synthesis protocols, such as those used for chiral dihydropyridines, to the pyrene scaffold. sioc-journal.cn

Directed Functionalization : Employing directing groups to guide the addition of substituents to specific positions on the pyrene ring. This would allow for the rational design of molecules with tailored electronic and photophysical properties.

Flow Chemistry : Utilizing microreactor or flow chemistry systems to improve reaction efficiency, safety, and scalability for producing pyrene derivatives.

The ability to synthesize a diverse library of structurally well-defined 2-(Pyren-1-yl)ethan-1-ol analogues with high precision will be a critical enabler for all other areas of future research.

Engineering of Advanced Photophysical Properties for Tunable Performance

A major thrust of future research will be the fine-tuning of the photophysical properties of 2-(Pyren-1-yl)ethan-1-ol to achieve specific performance characteristics. The goal is to create derivatives with emissions spanning the entire visible spectrum, enhanced quantum yields, and tailored responses to external stimuli. osti.gov This can be achieved by strategically modifying its molecular structure.

Key strategies for engineering photophysical properties include:

Donor-Acceptor Systems : Introducing electron-donating and electron-withdrawing groups onto the pyrene core to modulate the intramolecular charge transfer (ICT) characteristics. osti.govnih.gov This approach can significantly shift the emission wavelength, leading to a range of colors from blue to yellow and even red. osti.govnih.gov

Steric Hindrance : Introducing bulky substituents to control molecular packing in the solid state. This can be used to suppress the formation of non-emissive aggregates and promote phenomena like Aggregation-Induced Emission (AIE), where the molecule becomes more fluorescent in an aggregated state. gdut.edu.cnuni.lu

Extending Conjugation : Annulating the pyrene core with other aromatic systems or adding conjugated linkers to create larger π-systems, which typically results in red-shifted absorption and emission profiles. nih.govacs.org

The table below summarizes prospective modification strategies and their expected impact on the photophysical properties of 2-(Pyren-1-yl)ethan-1-ol.

| Modification Strategy | Target Property | Expected Outcome | Potential Application |

| Attaching electron-donating/-withdrawing groups | Emission Wavelength (Color) | Tunable emission from blue to red via Intramolecular Charge Transfer (ICT) osti.govnih.gov | Full-color displays, multicolor bioimaging |

| Introducing bulky groups (e.g., t-butyl) | Solid-State Emission | Enhanced fluorescence in the solid state by preventing π-π stacking and promoting AIE gdut.edu.cn | Organic Light-Emitting Diodes (OLEDs) |

| Covalent linking to form dimers/oligomers | Monomer/Excimer Emission Ratio | Controlled excimer formation for ratiometric sensing researchgate.net | Ratiometric fluorescent sensors |

| Introducing heavy atoms (e.g., Br, I) | Intersystem Crossing Rate | Enhanced phosphorescence for long-lived emission | Time-resolved imaging, oxygen sensing |

Integration into Multicomponent Systems and Hybrid Functional Materials

The true potential of 2-(Pyren-1-yl)ethan-1-ol will be realized by its incorporation into larger, functional systems. The hydroxyl group provides a convenient chemical handle for covalently linking the pyrene fluorophore to a wide variety of substrates, including polymers, nanoparticles, and surfaces. researchgate.net

Future research will focus on creating novel hybrid materials where the pyrene unit serves as a photophysically active component:

Pyrene-Functionalized Polymers : Synthesizing polymers with pendent 2-(Pyren-1-yl)ethan-1-ol units. These materials could be used to create fluorescent films, fibers, or nanoparticles for applications in sensing and imaging. acs.org

Hybrid Nanomaterials : Anchoring derivatives of 2-(Pyren-1-yl)ethan-1-ol onto the surface of inorganic nanoparticles (e.g., quantum dots, gold nanoparticles, carbon nanotubes). acs.orgshu.ac.uk The pyrene moiety can act as a photosensitizer, transferring energy to the nanoparticle, or as an anchor for non-covalent attachment to surfaces like graphene via π-π stacking. acs.orgshu.ac.uk Such hybrids are promising for applications in optoelectronics and photocatalysis. acs.org

Supramolecular Assemblies : Designing systems where 2-(Pyren-1-yl)ethan-1-ol derivatives self-assemble into well-ordered structures, such as gels or liquid crystals. acs.org These materials could exhibit unique collective optical properties not seen in the individual molecules.

Exploration of New Sensing Modalities and Biological Targets

Pyrene derivatives are renowned for their use as fluorescent probes. researchgate.net Future work on 2-(Pyren-1-yl)ethan-1-ol will aim to expand its utility to new types of analytes and more complex biological questions. This involves designing derivatives that can selectively recognize and signal the presence of specific targets.

Promising future directions include:

Targeted Biological Imaging : Covalently attaching biomolecules (e.g., peptides, antibodies, or specific ligands) to the ethanol group of 2-(Pyren-1-yl)ethan-1-ol to direct the probe to specific cellular compartments or proteins. This would enable the visualization of biological processes with high precision. mdpi.com

Ratiometric Sensing : Exploiting the monomer-excimer emission of pyrene to develop ratiometric sensors. nih.govacs.org By linking two pyrene units together, the ratio of their two distinct emission signals can change in response to an analyte, providing a built-in self-calibration that is more robust than simple intensity changes.

New Analyte Recognition : Designing derivatives with specific binding pockets for environmentally or biologically important targets that are currently difficult to detect, such as specific pollutants, disease biomarkers, or neurotransmitters. rsc.orgresearchgate.netmdpi.com For instance, incorporating moieties like calixarenes can create host-guest systems for detecting nucleotides or ions. rsc.org

| Potential Target Class | Sensing Strategy | Derivative Design Principle |

| Specific proteins/enzymes | "Turn-on" fluorescence | Caging the pyrene fluorophore with a substrate that is cleaved by the target enzyme, releasing the fluorescent molecule. |

| Nucleic Acids (DNA/RNA) | Intercalation or groove binding | Designing planar extensions or positively charged side chains on the pyrene unit to enhance binding affinity and specificity to DNA/RNA sequences. rsc.orgnih.gov |

| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-enhanced fluorescence (CHEF) | Incorporating a chelating group (e.g., dipicolylamine) that binds the metal ion, altering the electronic properties and fluorescence of the pyrene. researchgate.net |

| Reactive Oxygen Species (ROS) | Reaction-based sensing | Attaching a ROS-sensitive functional group that is oxidized by the target, leading to a change in fluorescence. nih.gov |

Advanced Computational Modeling for Predictive Design and Optimization

The development of new materials and probes based on 2-(Pyren-1-yl)ethan-1-ol will be significantly accelerated by advanced computational modeling. hilarispublisher.com Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allow researchers to predict the electronic and photophysical properties of a molecule before it is ever synthesized. nih.govacs.orgworldscientific.com

Future computational efforts will focus on:

High-Throughput Screening : Creating virtual libraries of 2-(Pyren-1-yl)ethan-1-ol derivatives and using computational methods to rapidly screen them for promising properties. This can identify the most promising candidates for synthesis, saving significant time and resources.

Predicting Structure-Property Relationships : Building accurate models that can reliably predict how a specific structural modification will affect the absorption spectrum, emission wavelength, quantum yield, and other key parameters. acs.org This provides a rational design guide for chemists.

Modeling Complex Environments : Simulating the behavior of 2-(Pyren-1-yl)ethan-1-ol derivatives within complex systems, such as in a polymer matrix, on a nanoparticle surface, or inside a protein's binding pocket. scholaris.ca This can provide insights into intermolecular interactions and help optimize the performance of the final material or device. arxiv.org

By integrating predictive computational modeling into the research workflow, the design cycle for new functional materials based on 2-(Pyren-1-yl)ethan-1-ol can be made more efficient and targeted. hilarispublisher.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.